1alpha-Hydroxydehydroepiandrosterone

Descripción general

Descripción

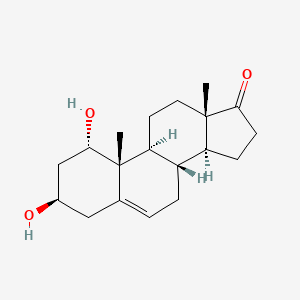

1alpha-Hydroxydehydroepiandrosterone is a hydroxylated derivative of dehydroepiandrosterone, a naturally occurring steroid hormone. This compound is known for its significant role in various biological processes and potential therapeutic applications. It is structurally characterized by the presence of a hydroxyl group at the 1alpha position of the steroid backbone.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 1alpha-Hydroxydehydroepiandrosterone typically involves biotransformation processes. One method includes the use of Penicillium oxalicum IFO-7000 strain, which is inoculated into a seed culture medium to obtain a seed culture solution. This solution is then transferred to a biotransformation culture medium, where dehydroepiandrosterone is added as a substrate. The biotransformation process continues until this compound is produced and can be separated from the culture medium .

Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes but are scaled up to meet commercial demands. The process involves optimizing the biotransformation conditions to maximize yield and purity. This includes controlling factors such as temperature, pH, and nutrient concentration in the culture medium.

Análisis De Reacciones Químicas

Types of Reactions: 1alpha-Hydroxydehydroepiandrosterone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields alcohols.

Aplicaciones Científicas De Investigación

Immunological Applications

Research has highlighted the immunomodulatory effects of 1α-Hydroxy-DHEA. Studies indicate that both 7α-hydroxylated metabolites of DHEA, including 1α-Hydroxy-DHEA, can enhance immune responses. For instance, in vitro studies demonstrated that these compounds significantly increased the production of immunoglobulin G (IgG) in activated B and T cells derived from human tonsils. This suggests potential applications in enhancing vaccine responses and treating immunodeficiencies .

Endocrine and Metabolic Effects

1α-Hydroxy-DHEA has been investigated for its role in metabolic regulation and endocrine function. It has been shown to influence the metabolism of prostaglandins, shifting production from prostaglandin E2 to PGD2, which is associated with anti-inflammatory effects . This property may have implications for treating conditions characterized by chronic inflammation.

Cancer Research

Emerging evidence suggests that 1α-Hydroxy-DHEA may have anticancer properties. Research indicates that it can exert similar effects to tamoxifen on breast cancer cell proliferation, particularly on MCF-7 and MDA-231 cell lines. This raises the possibility of using 1α-Hydroxy-DHEA as an adjunct therapy in breast cancer treatment, particularly for hormone-sensitive tumors .

Neuroprotective Effects

The neurobiological effects of DHEA and its metabolites, including 1α-Hydroxy-DHEA, are gaining attention for their potential neuroprotective roles. These compounds have been associated with promoting neurite growth and providing protection against oxidative stress and glucocorticoid-induced neurotoxicity . Given the decline in DHEA levels with age, supplementation with 1α-Hydroxy-DHEA could be explored as a strategy to mitigate age-related cognitive decline.

Clinical Case Studies

Several clinical case studies provide insights into the practical applications of 1α-Hydroxy-DHEA:

-

Case Study: Virilizing Adrenal Adenoma

A notable case involved a 14-year-old girl diagnosed with a virilizing adrenal adenoma. The isolation of 1α-Hydroxy-DHEA from her urine indicated its metabolic role in adrenal disorders. The study demonstrated that mitochondrial conversion of DHEA to its hydroxylated form occurred, suggesting a pathway for therapeutic intervention in adrenal hyperplasia . -

Case Study: Immune Response Modulation

In another study focusing on immune response, the administration of hydroxylated DHEA metabolites led to enhanced antibody production against specific antigens in both human and murine models, supporting its potential use in immunotherapy .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 1alpha-Hydroxydehydroepiandrosterone involves its interaction with specific molecular targets and pathways. It acts on nuclear and cell surface receptors, modulating various biological processes. The compound’s effects are mediated through pathways such as the sonic hedgehog signaling pathway, which plays a crucial role in cell proliferation and differentiation .

Comparación Con Compuestos Similares

16alpha-Hydroxydehydroepiandrosterone: Another hydroxylated derivative with similar biological activities.

Dehydroepiandrosterone (DHEA): The parent compound, which is a precursor to various steroid hormones.

Uniqueness: 1alpha-Hydroxydehydroepiandrosterone is unique due to its specific hydroxylation at the 1alpha position, which imparts distinct biological properties and potential therapeutic benefits compared to other hydroxylated derivatives and the parent compound.

Propiedades

IUPAC Name |

(1S,3R,8R,9S,10R,13S,14S)-1,3-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-18-8-7-15-13(14(18)5-6-16(18)21)4-3-11-9-12(20)10-17(22)19(11,15)2/h3,12-15,17,20,22H,4-10H2,1-2H3/t12-,13+,14+,15+,17+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUWPHTVCBJAFV-DYXPHYEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC=C4C3(C(CC(C4)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3([C@H](C[C@@H](C4)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00943302 | |

| Record name | 1,3-Dihydroxyandrost-5-en-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00943302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20998-18-9 | |

| Record name | 1-Hydroxydehydroepiandrosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020998189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dihydroxyandrost-5-en-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00943302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.